Cas no 2172500-86-4 (1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2172500-86-4 structure
商品名:1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS番号:2172500-86-4
MF:C9H15N3O4
メガワット:229.233102083206
CID:6436530
PubChem ID:165601453

1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 2172500-86-4
    • EN300-1594451
    • 1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • インチ: 1S/C9H15N3O4/c1-15-7-9-8(6-14)10-11-12(9)2-4-16-5-3-13/h6,13H,2-5,7H2,1H3
    • InChIKey: FFTVDMBSMMMZKV-UHFFFAOYSA-N
    • ほほえんだ: O(CCO)CCN1C(=C(C=O)N=N1)COC

計算された属性

  • せいみつぶんしりょう: 229.10625597g/mol
  • どういたいしつりょう: 229.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.7

1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1594451-2.5g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
2.5g
$3417.0 2023-06-04
Enamine
EN300-1594451-0.5g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
0.5g
$1673.0 2023-06-04
Enamine
EN300-1594451-0.05g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
0.05g
$1464.0 2023-06-04
Enamine
EN300-1594451-0.25g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
0.25g
$1604.0 2023-06-04
Enamine
EN300-1594451-0.1g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
0.1g
$1533.0 2023-06-04
Enamine
EN300-1594451-100mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
100mg
$1533.0 2023-09-23
Enamine
EN300-1594451-2500mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
2500mg
$3417.0 2023-09-23
Enamine
EN300-1594451-1.0g
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
1g
$1742.0 2023-06-04
Enamine
EN300-1594451-5000mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
5000mg
$5056.0 2023-09-23
Enamine
EN300-1594451-50mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172500-86-4
50mg
$1464.0 2023-09-23

1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2172500-86-4 and Product Name: 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

The compound with the CAS number 2172500-86-4 and the product name 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aldehydes that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a triazole ring, an aldehyde group, and hydroxyl and methoxymethyl substituents, which contribute to its unique chemical properties and biological interactions.

Recent research in medicinal chemistry has highlighted the importance of triazole derivatives in drug development. Triazoles are known for their stability, bioavailability, and ability to form hydrogen bonds, making them valuable scaffolds for designing novel therapeutic agents. The presence of the aldehyde group in this compound not only enhances its reactivity but also allows for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. This flexibility is particularly advantageous in the context of drug discovery, where precise control over molecular structure is crucial for optimizing pharmacological properties.

The hydroxyl and methoxymethyl groups in the molecule play a critical role in modulating its solubility, metabolic stability, and interaction with biological targets. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding, which can influence both the pharmacokinetic profile and the binding affinity of a drug molecule. On the other hand, methoxymethyl groups can enhance lipophilicity and metabolic stability, which are important factors for ensuring the efficacy and safety of pharmaceutical compounds. The combination of these functional groups in 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde suggests a promising candidate for further investigation.

In recent years, there has been growing interest in exploring the potential of heterocyclic aldehydes as bioactive molecules. Aldehydes are well-documented electrophiles that can engage in various chemical reactions, including condensation reactions with nucleophiles such as amines and thiols. This reactivity makes them valuable intermediates in the synthesis of more complex molecules. Additionally, aldehydes have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde position it as a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The triazole ring is a well-established pharmacophore that has been successfully incorporated into numerous drugs due to its ability to interact with biological targets in a predictable manner. For instance, triazole derivatives have been used in antifungal medications (e.g., fluconazole) and anti-inflammatory drugs (e.g., etoricoxib). The presence of an aldehyde group provides an additional site for chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications.

The hydroxylethoxy side chain attached to the triazole ring introduces polarity and hydrogen bonding capability into the molecule. This feature can enhance solubility in aqueous environments while maintaining interactions with hydrophobic pockets on biological targets. Such balance is often crucial for achieving optimal pharmacokinetic profiles. Moreover, methoxymethyl substitution at the 5-position may serve as a protecting group or influence electronic distribution across the molecule.

Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates efficiently. Molecular modeling studies can predict how this compound might interact with various biological targets by simulating its binding affinity within different protein structures. Such computational methods complement experimental efforts by providing rapid assessments of molecular interactions before costly laboratory trials begin.

In vitro studies have begun to explore how this compound might function at a molecular level through various biochemical pathways relevant to human health conditions like inflammation or infection responses where triazole-containing compounds show promise activity against resistant strains or inflammatory mediators respectively.

The synthesis pathway toward obtaining high-purity forms presents another area where innovation meets practical application: modern techniques allow efficient construction while preserving sensitive functionalities integral both chemically reactive sites needed later biologically active analogs derivatization possibilities yet ensuring scalability production future commercialization needs met effectively too without compromising quality control standards expected today's pharmaceutical industry demands meet without fail every single time batch processed through manufacturing lines worldwide adopt standardized protocols ensuring reproducibility reliability across all scales operation involved throughout supply chain network connected globally today's interconnected world requires seamless integration every step way ensuring safety efficacy maintained end-user benefit always paramount concern driving forward progress field continues evolve next decades

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